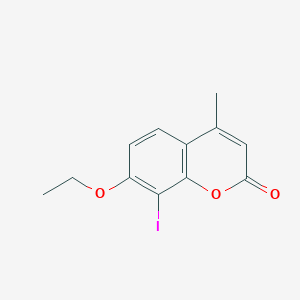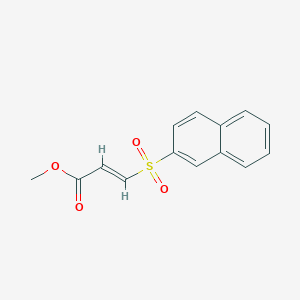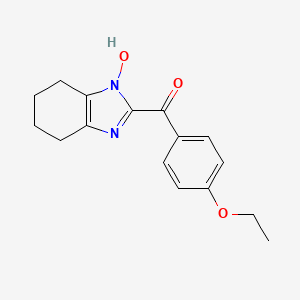
(4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone, also known as EHT 5372, is a synthetic compound that has been studied for its potential therapeutic applications. It has been found to exhibit interesting biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 is not fully understood. However, it has been found to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 may have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has been found to exhibit interesting biochemical and physiological effects. Some of the effects observed in various studies are discussed below.
1. Neuroprotection: (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has been found to protect neurons from oxidative stress and excitotoxicity. This suggests that it may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Antidepressant: (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has been found to exhibit antidepressant-like effects in animal models. This suggests that it may have potential therapeutic applications for depression.
3. Anti-inflammatory: (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has been found to exhibit anti-inflammatory effects in various studies. This suggests that it may have potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
(4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has some advantages and limitations for lab experiments. Some of them are discussed below.
Advantages:
1. High potency: (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has been found to be a highly potent sigma-1 receptor modulator. This makes it a valuable tool for studying the role of the sigma-1 receptor in various cellular processes.
2. Selectivity: (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has been found to be selective for the sigma-1 receptor. This makes it a valuable tool for studying the specific effects of sigma-1 receptor modulation.
Limitations:
1. Limited solubility: (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has limited solubility in aqueous solutions. This makes it difficult to administer in vivo and limits its potential therapeutic applications.
2. Limited stability: (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has limited stability in various solvents. This makes it difficult to store and handle in the lab.
将来の方向性
There are several future directions for research on (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372. Some of them are discussed below.
1. Elucidating the mechanism of action: Further research is needed to elucidate the mechanism of action of (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372. This will help to better understand its potential therapeutic applications.
2. Developing more soluble analogs: Further research is needed to develop more soluble analogs of (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372. This will help to overcome its limited solubility and improve its potential therapeutic applications.
3. Studying its effects in various disease models: Further research is needed to study the effects of (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 in various disease models, including neurodegenerative diseases, depression, and inflammatory diseases. This will help to determine its potential therapeutic applications in these diseases.
Conclusion:
In conclusion, (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 is a synthetic compound that has been studied for its potential therapeutic applications. It has been found to exhibit interesting biochemical and physiological effects, which make it a promising candidate for further research. The synthesis method of (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 involves the reaction of 4-ethoxyphenyl isocyanate with 1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazole in the presence of a suitable solvent. (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 acts as a positive allosteric modulator of the sigma-1 receptor and has potential therapeutic applications for neurodegenerative diseases, depression, and inflammatory diseases. However, further research is needed to elucidate its mechanism of action, develop more soluble analogs, and study its effects in various disease models.
合成法
The synthesis method of (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 involves the reaction of 4-ethoxyphenyl isocyanate with 1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazole in the presence of a suitable solvent. The reaction proceeds under mild conditions and yields (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
(4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 has been studied for its potential therapeutic applications. It has been found to exhibit interesting biochemical and physiological effects, which make it a promising candidate for further research. Some of the potential therapeutic applications of (4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone 5372 are discussed below.
特性
IUPAC Name |
(4-ethoxyphenyl)-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-12-9-7-11(8-10-12)15(19)16-17-13-5-3-4-6-14(13)18(16)20/h7-10,20H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVJSDDPGYCXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
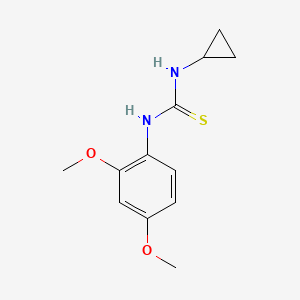
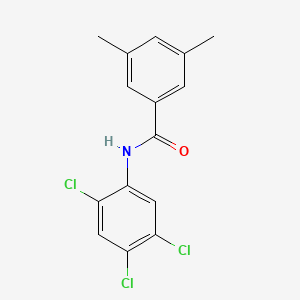
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
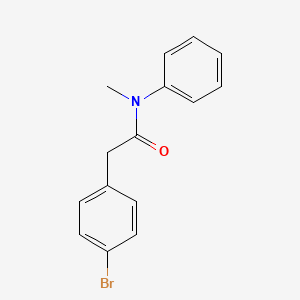
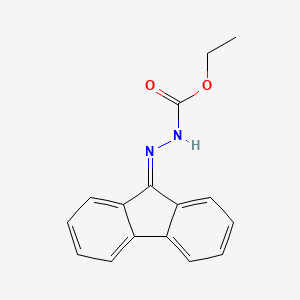
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
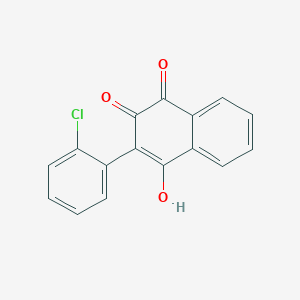
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)

